molecular formula C8H9N3O B6596302 4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine CAS No. 81887-01-6

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

Cat. No. B6596302
CAS RN: 81887-01-6
M. Wt: 163.18 g/mol
InChI Key: JXNPWSZLCOTXSA-UHFFFAOYSA-N
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Description

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine, also known as MHP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MHP is a pyrimidine analog that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various cellular and molecular processes.

Scientific Research Applications

Microbial Transformation and Metabolite Production

Microbial cultures, known for containing cytochrome P-450 monooxygenase and other degradative enzymes, have been explored for their ability to degrade and transform various compounds, leading to the production of metabolites such as monohydroxylated and methoxylated derivatives. These metabolites have potential applications in supporting animal, plant, and soil metabolism studies by serving as analytical reference standards (Schocken, Mao, & Schabacker, 1997).

Analgesic Property Enhancement

Chemical modifications, such as methylation of the pyridine moiety in certain molecules, have been investigated as a strategy to enhance their biological properties, particularly analgesic effects. This approach involves synthesizing derivatives through specific reactions and evaluating their analgesic properties, which could lead to the development of new analgesic agents with improved efficacy (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).

Antiviral Activity Exploration

Compounds like 2,4-diamino-6-hydroxypyrimidines, when substituted and combined with specific groups, exhibit notable antiviral activities, particularly against retroviruses. This includes the inhibition of replication in cell culture, pointing towards potential applications in developing antiretroviral therapies. The specific substitutions and their effects on antiviral efficacy highlight the importance of structural modifications in enhancing biological activity (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).

Anti-Inflammatory and Analgesic Potential

Novel derivatives incorporating specific structural motifs have been synthesized and evaluated for their anti-inflammatory and analgesic properties. The nature of substituents, particularly at certain positions on the pyrimidine ring, plays a crucial role in determining the biological activity of these compounds. This research contributes to the identification of new therapeutic agents with potent anti-inflammatory and analgesic activities (Muralidharan, Raja, & Deepti, 2019).

properties

IUPAC Name

2-amino-4-methyl-5-prop-2-ynyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-3-4-6-5(2)10-8(9)11-7(6)12/h1H,4H2,2H3,(H3,9,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNPWSZLCOTXSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363147
Record name 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methyl-6-hydroxy-5-(2-propynyl)-2-pyrimidinamine

CAS RN

81887-01-6
Record name 2-Amino-6-methyl-5-(prop-2-yn-1-yl)pyrimidin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363147
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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